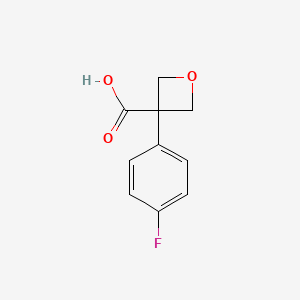

3-(4-Fluorophenyl)oxetane-3-carboxylic acid

描述

属性

IUPAC Name |

3-(4-fluorophenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRWYJJNIIPGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method Overview

A robust and high-yielding method involves the catalytic oxidation of 3-hydroxymethyl-3-(4-fluorophenyl)oxetane in aqueous alkaline medium using oxygen or air as the oxidant, catalyzed by palladium and/or platinum catalysts, optionally with activators such as bismuth nitrate. This process avoids harsh conditions and provides excellent purity, minimizing polymerization of the thermally labile oxetane carboxylic acids.

Detailed Procedure

- A solution of 3-hydroxymethyl-3-(4-fluorophenyl)oxetane is prepared in aqueous sodium hydroxide.

- Activated charcoal containing 5% palladium catalyst and a small amount of Bi(NO₃)₃·5H₂O are added.

- The reaction vessel is purged with oxygen and heated to about 80 °C.

- Oxygen is bubbled through the mixture under atmospheric pressure.

- After oxygen uptake ceases (typically 3 hours), the mixture is acidified to pH ~1 with sulfuric acid.

- The product is extracted with an organic solvent such as methyl isobutyl ketone.

- The residue, this compound, is obtained with high yield and purity, often without need for further distillation.

Advantages

- High yields and excellent purity.

- Mild reaction conditions.

- Inexpensive and easy-to-handle oxidants and catalysts.

- Avoids thermal degradation and polymerization issues common with oxetane carboxylic acids.

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | Pd/C (5 wt%), Bi(NO₃)₃·5H₂O (trace amount) |

| Temperature | 80 °C |

| Oxidant | Oxygen or air |

| Reaction time | ~3 hours |

| pH during oxidation | Alkaline (NaOH aqueous solution) |

| pH during isolation | Acidified to ~1 (H₂SO₄) |

| Solvent for extraction | Methyl isobutyl ketone |

| Yield | High (typically >80%) |

Data adapted from patent literature on oxetane-3-carboxylic acid preparation

Fluorination and Functional Group Transformations on Oxetane Intermediates

Fluorination Approaches

Recent research has developed fluorination strategies directly on oxetane cores or adjacent alkyl groups to introduce fluorine atoms, which is crucial for synthesizing fluorophenyl-substituted oxetanes.

- Nucleophilic substitution with fluoride anions on mesylated oxetane intermediates.

- Deoxyfluorination using reagents such as morpholine-DAST (morph-DAST) to convert hydroxyl groups to fluorides.

- Fluoroiodination and other electrophilic fluorination methods.

Example Synthetic Sequence

- Starting from (3-bromomethyl)oxetan-3-yl)methanol, morph-DAST-mediated deoxyfluorination yields bromofluoride intermediates.

- Conversion to azides followed by reduction affords amino-substituted fluorinated oxetanes.

- O-alkylation of benzoic acid derivatives followed by alkaline hydrolysis and oxidation with potassium permanganate or PCC yields the corresponding carboxylic acids.

This approach allows gram-scale synthesis of fluorinated oxetane carboxylic acids with controlled substitution patterns.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Deoxyfluorination | Morph-DAST, 75% yield | 75 | Converts -OH to -F |

| Azide formation & reduction | Standard azide synthesis and reduction | High | Amino group introduction |

| O-alkylation + hydrolysis | Alkylation with benzoic acid, alkaline hydrolysis | Moderate | Prepares carboxylic acid precursor |

| Oxidation | KMnO₄ or PCC | 54-66 | Converts alcohol to carboxylic acid |

Data from recent fluorinated oxetane synthesis research

Alternative Synthetic Routes and Considerations

- Dehydration of 3-alkyl-3-hydroxymethyl oxetanes under copper/chromium/barium catalysis at elevated temperatures (190–270 °C) has been reported but is less favored due to harsher conditions and potential side reactions.

- Isomerization issues : Some oxetane carboxylic acids are thermally labile and can isomerize to lactones during storage or processing, requiring careful handling and purification.

- Starting materials : Commercial availability of 3-(4-fluorophenyl)oxetane intermediates facilitates synthetic routes.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Catalytic oxidation of 3-hydroxymethyl oxetanes | Pd/C catalyst, O₂, alkaline medium, acidification | High yield, mild conditions, high purity | Requires palladium catalyst |

| Fluorination of oxetane intermediates | Morph-DAST, TBAF, azide reduction, oxidation | Allows diverse fluorinated derivatives | Multi-step, moderate yields |

| Dehydration of hydroxymethyl oxetanes | Cu/Cr/Ba catalyst, 190–270 °C | Established method | Harsh conditions, possible side reactions |

| Isomerization control | Controlled hydrolysis and storage | Preserves product integrity | Requires careful handling |

Research Findings and Practical Notes

- The oxidation method using palladium catalysts and oxygen is the most efficient and widely recommended for preparing oxetane-3-carboxylic acids with fluorophenyl substitution due to its scalability and mild conditions.

- Fluorination strategies enable the fine-tuning of physicochemical properties such as acidity and lipophilicity, important for medicinal chemistry applications.

- Avoiding thermal degradation and polymerization is crucial; thus, purification typically avoids distillation and relies on extraction and crystallization.

- The presence of fluorine significantly lowers the pKa of oxetane carboxylic acids, affecting their reactivity and stability.

化学反应分析

Types of Reactions

3-(4-Fluorophenyl)oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

Reduction: Formation of 3-(4-fluorophenyl)oxetane-3-methanol.

Substitution: Formation of various substituted fluorophenyl derivatives.

科学研究应用

Chemistry

- Building Block for Complex Molecules : 3-(4-Fluorophenyl)oxetane-3-carboxylic acid serves as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Biological Applications

- Interaction with Biological Macromolecules : Research indicates that this compound can interact with proteins and enzymes through π-π interactions and hydrogen bonding. These interactions may modulate enzyme activity and receptor functions, which is crucial for understanding biochemical pathways.

- Potential Drug Development : The compound is being investigated for its role in drug design, particularly as a scaffold for developing novel pharmaceuticals targeting various diseases. Its fluorine atom enhances metabolic stability and bioavailability, making it an attractive candidate for medicinal chemistry .

Medical Applications

- Anticancer Activity : Preliminary studies suggest that derivatives of oxetane compounds can exhibit anticancer properties by modulating protein kinase activity, potentially interrupting blood supply to tumors and rendering cancer cells quiescent. This mechanism may be beneficial in treating various types of cancer .

- Therapeutic Potential Against Viral Infections : The compound's ability to modulate cellular processes positions it as a candidate for developing antiviral therapies targeting diseases such as HIV and herpesvirus infections .

作用机制

The mechanism of action of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 3-(4-fluorophenyl)oxetane-3-carboxylic acid with its analogues, highlighting substituent effects on molecular weight, electronic properties, and applications.

生物活性

3-(4-Fluorophenyl)oxetane-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of a fluorophenyl group is significant, as fluorine atoms can enhance the pharmacological properties of organic molecules. This article explores the biological activity of this compound based on recent studies, including structure-activity relationships (SAR), synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an oxetane ring, which is a four-membered cyclic ether. The presence of the fluorophenyl group is expected to influence the compound's lipophilicity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, a related study focused on the 4PP series , which includes compounds with structural similarities to this compound. These compounds were evaluated against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) ranging from 2.0 µM to 21 µM, depending on structural modifications made to enhance activity and reduce lipophilicity .

| Compound | Structure | MIC (µM) | Notes |

|---|---|---|---|

| 4PP-1 | 4PP-1 | 6.3 | Initial hit compound |

| 4PP-2 | 4PP-2 | 2.0 | Improved activity with tert-butyl substitution |

| 4PP-3 | 4PP-3 | 6.8 | Similar activity as 4PP-1 |

Structure-Activity Relationship (SAR)

The SAR studies for compounds in the oxetane class suggest that modifications at specific positions can significantly impact biological activity. For example, substituting different groups at the para position of the phenyl ring has been shown to improve potency while maintaining favorable physicochemical properties .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain derivatives of oxetanes exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies on conjugates formed with amino acids have shown enhanced cytotoxicity, suggesting potential applications in cancer therapy . The IC50 values for these conjugates were notably lower than those for standard chemotherapeutic agents.

Case Studies

A notable case study involved the synthesis and evaluation of multiple oxetane derivatives against human leukemia cells (CEM). The results indicated that specific modifications led to IC50 values as low as 0.13 ± 0.06 µM, showcasing the potential of oxetane derivatives in developing new anticancer agents .

常见问题

Q. What are the optimized synthetic routes for 3-(4-Fluorophenyl)oxetane-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorophenyl-substituted oxetanes typically involves cyclization or condensation reactions. For example, analogous compounds (e.g., 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid) are synthesized via reactions between 4-fluorophenyl sulfinic acid salts and chloro-hydroxy carboxylic acid derivatives under controlled conditions (e.g., sodium salt catalysis in polar solvents like DMF) . Key parameters include:

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorophenyl group integration at δ ~7.2–7.4 ppm) .

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS for purity assessment (expected [M-H] ion at m/z 224.05 for CHFNO) .

- Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., C: 53.57%, H: 4.04%, N: 6.25%) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in medicinal chemistry applications?

Methodological Answer: The oxetane ring’s rigidity and fluorophenyl group’s electronic effects modulate steric and electronic interactions. For enantiomerically pure synthesis:

- Chiral Catalysts : Use (+)-3-chloro-2-methyl-2-hydroxypropionic acid as a chiral precursor to retain enantiomeric purity during sulfonic acid coupling .

- Crystallization : Recrystallize from ethanol/water mixtures to isolate enantiomers, as demonstrated in analogous sulfonic acid derivatives .

- Docking Studies : Perform molecular dynamics (MD) simulations to predict binding affinities to target enzymes (e.g., cyclooxygenase-2) .

Q. What strategies resolve contradictions in reported bioactivity data for fluorophenyl-oxetane derivatives?

Methodological Answer: Discrepancies often arise from impurities or assay variability. Mitigation strategies include:

- Strict QC Protocols : Use HPLC-MS to verify purity >98% before biological testing .

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) in enzyme inhibition assays .

- Control Experiments : Compare with structurally similar compounds (e.g., 3-(3-Fluorophenyl)oxetane-3-carboxylic acid) to isolate substituent effects .

Q. How can computational methods predict the physicochemical properties of this compound?

Methodological Answer: Leverage quantum mechanical (QM) and MD simulations:

- LogP Prediction : Use software like MarvinSketch to estimate logP ≈ 1.8, indicating moderate lipophilicity .

- pKa Calculation : The carboxylic acid group has a predicted pKa ~3.5, influencing solubility at physiological pH .

- Solubility Screening : Simulate solvation free energy in water and DMSO to guide formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。